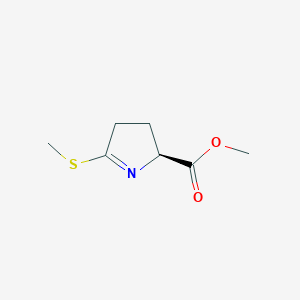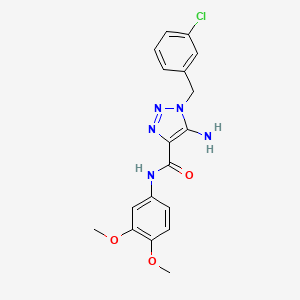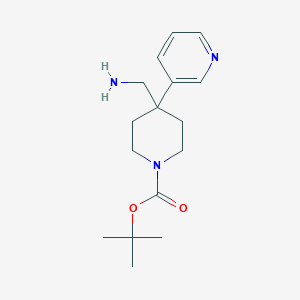
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and anthranilic acid.
Formation of Quinazolinone Core: The initial step involves the cyclization of anthranilic acid with formamide to form the quinazolinone core.
Substitution Reaction: The 4-chloroaniline is then introduced to the quinazolinone core through a substitution reaction.
Pyrrolidine Addition: Finally, pyrrolidine is added to the structure through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Various substitution reactions can occur at the 4-chlorophenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-4(3H)-quinazolinone: Lacks the pyrrolidinyl group.
6-(1-pyrrolidinyl)-4(3H)-quinazolinone: Lacks the 4-chlorophenyl group.
2-phenyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone: Lacks the chlorine atom on the phenyl ring.
Uniqueness
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is unique due to the presence of both the 4-chlorophenyl and pyrrolidinyl groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-chlorophenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-13-5-3-12(4-6-13)17-20-16-8-7-14(22-9-1-2-10-22)11-15(16)18(23)21-17/h3-8,11H,1-2,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVTVMYFYKHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2465072.png)

![1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea](/img/structure/B2465076.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2465077.png)
![N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2465078.png)
![N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2465079.png)

![4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B2465081.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2465082.png)



![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2465086.png)

